Methohexital

Description

Methohexital is an ultrashort-acting barbiturate anesthetic agent that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor complex. It is widely used in clinical settings such as electroconvulsive therapy (ECT), dental procedures, and short surgical interventions due to its rapid onset (30 seconds post-IV injection) and short duration of action (4–7 minutes after a single dose) .

Properties

IUPAC Name |

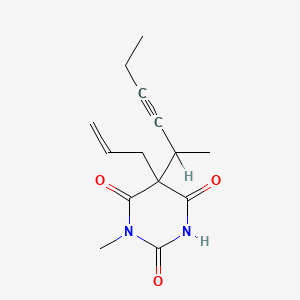

5-hex-3-yn-2-yl-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXKDOXHBHYTKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023287 | |

| Record name | Methohexital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methohexital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.24e-02 g/L | |

| Record name | Methohexital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

151-83-7 | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-methyl-5-(1-methyl-2-pentynyl)-5-(2-propenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methohexital [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methohexital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00474 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methohexital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methohexital | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOHEXITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5B8ND5IPE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methohexital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014617 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Classical Barbiturate Synthesis Pathway

The foundational approach to synthesizing methohexital relies on the modification of barbituric acid, a core structure critical for central nervous system depressant activity. This method involves sequential alkylation and functionalization steps to introduce substituents at the N1 and C5 positions.

Alkylation of Barbituric Acid

Barbituric acid undergoes alkylation at the C5 position using ethyl bromide in the presence of a base such as sodium ethoxide. This step yields 5-ethylbarbituric acid, a precursor essential for subsequent modifications. The reaction proceeds via nucleophilic substitution, where the ethyl group replaces the hydrogen atom at C5:

$$

\text{Barbituric acid} + \text{Ethyl bromide} \xrightarrow{\text{NaOEt}} \text{5-Ethylbarbituric acid}

$$

Introduction of the N1 Side Chain

The N1 position is functionalized with a methylhexyl group to enhance lipid solubility and anesthetic potency. This is achieved by reacting 5-ethylbarbituric acid with 1-bromo-3-methylbutane under alkaline conditions. The methylhexyl side chain introduces steric bulk, which optimizes binding to the GABAA receptor:

$$

\text{5-Ethylbarbituric acid} + \text{1-Bromo-3-methylbutane} \xrightarrow{\text{NaOH}} \text{this compound intermediate}

$$

Formation of the Sodium Salt

The final step involves converting the free acid form into its water-soluble sodium salt by treatment with sodium hydroxide. This facilitates intravenous administration:

$$

\text{this compound intermediate} + \text{NaOH} \rightarrow \text{this compound sodium}

$$

Table 1: Classical Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| C5 Alkylation | Ethyl bromide, NaOEt, 80°C | 72–78 | |

| N1 Alkylation | 1-Bromo-3-methylbutane, NaOH | 65–70 | |

| Sodium Salt Formation | NaOH, aqueous ethanol | 85–90 |

Enantioselective Catalytic Synthesis

Modern methods prioritize stereochemical control to produce enantiomerically pure this compound, as its anesthetic efficacy varies with configuration. Palladium-catalyzed allylation and kinetic resolution are pivotal in this approach.

Palladium-Catalyzed Allylation

The quaternary chiral center at C5 is introduced via palladium-mediated allylation. A model reaction using 1,5-dimethyl-barbituric acid and allyl acetate demonstrates the role of chiral ligands in dictating enantioselectivity. The catalyst system Pd(acac)2 with chelating phosphane ligands (e.g., ligand 8) achieves up to 92% enantiomeric excess (ee):

$$

\text{1,5-Dimethyl-barbituric acid} + \text{Allyl acetate} \xrightarrow{\text{Pd(acac)}_2, \text{Ligand 8}} \text{(S)-5-Allyl-1,5-dimethyl-barbituric acid}

$$

Kinetic Resolution of Racemic Precursors

When racemic 5-(1-methyl-2-pentynyl)-1-methylbarbituric acid is used, the reaction exhibits kinetic resolution. The palladium catalyst preferentially reacts with one enantiomer, leading to an unequal distribution of diastereomers. Gas chromatography analyses reveal four distinct peaks, with the major product constituting 60–70% of the mixture.

Table 2: Enantioselective Catalysis Performance

| Catalyst System | ee (%) | Diastereoselectivity (%) | Reference |

|---|---|---|---|

| Pd(acac)2 + Ligand 8 | 88–92 | 75 | |

| Pd(acac)2 + PPh3 | <10 | 7 |

Synthesis of the C6 Sidechain

The C6 sidechain (1-methyl-2-pentynyl group) is synthesized independently and appended to the barbiturate core. Butyne-1 and acetaldehyde undergo condensation under acidic conditions to form a propargyl alcohol intermediate, which is subsequently oxidized and coupled to malonic acid:

$$

\text{Butyne-1} + \text{Acetaldehyde} \xrightarrow{\text{H}^+} \text{Propargyl alcohol} \xrightarrow{\text{Oxidation}} \text{Malonate derivative}

$$

Purification and Characterization

Crude this compound is purified via recrystallization from ethanol-water mixtures, yielding a white crystalline solid. High-performance liquid chromatography (HPLC) and chiral gas chromatography (GC) validate enantiomeric purity, while nuclear magnetic resonance (NMR) confirms structural integrity.

Challenges in Industrial Synthesis

- Stereochemical Control : Achieving high enantiomeric excess requires expensive chiral ligands and precise reaction conditions.

- Sidechain Stability : The triple bond in the C6 sidechain is prone to hydration under acidic conditions, necessitating inert atmospheres.

- Scale-Up Limitations : Palladium catalysts are cost-prohibitive for large-scale production, prompting research into heterogeneous catalysts.

Comparative Analysis of Methods

| Parameter | Classical Method | Enantioselective Method |

|---|---|---|

| Cost | Low | High (catalysts, ligands) |

| Stereochemical Control | Poor (racemic mixture) | Excellent (up to 92% ee) |

| Yield | Moderate (65–85%) | Moderate (50–70%) |

| Scalability | High | Limited |

Chemical Reactions Analysis

Methohexital undergoes several types of chemical reactions, including:

Demethylation: Another significant metabolic pathway for this compound is demethylation, which occurs in the liver.

Common reagents and conditions used in these reactions include liver enzymes that facilitate the oxidation and demethylation processes. The major products formed from these reactions are metabolites that are eventually excreted from the body.

Scientific Research Applications

Methohexital has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in studies involving barbiturate derivatives and their chemical properties.

Biology: It is used in research to understand the effects of barbiturates on biological systems, particularly the central nervous system.

Medicine: this compound is extensively used in clinical settings for inducing anesthesia and deep sedation.

Industry: This compound is used in the pharmaceutical industry for the production of anesthetic drugs.

Mechanism of Action

Methohexital exerts its effects by potentiating the inhibitory actions of gamma-aminobutyric acid (GABA) on the GABA A receptor. It binds to a distinct site associated with a chloride ionophore at the GABA A receptor, increasing the duration of time for which the chloride ionophore is open. This action prolongs the post-synaptic inhibitory effect of GABA in the thalamus, leading to decreased neuronal excitability and induction of anesthesia or sedation .

Comparison with Similar Compounds

Clinical Advantages :

- Minimal impact on seizure duration during ECT .

- Cost-effective compared to newer agents like propofol .

- Rapid recovery of psychomotor function due to high hepatic clearance .

Comparative Analysis with Similar Compounds

Table 1: Pharmacokinetic and Clinical Profile Comparison

This compound vs. Thiopental

- Potency : this compound is 2.8 times more potent than thiopental .

- Recovery : this compound’s elimination half-life (3.9 h) is significantly shorter than thiopental’s (11.6 h), enabling faster psychomotor recovery .

- Induction : Thiopental has a marginally faster induction, but this compound’s redistribution and metabolism result in fewer cumulative effects during prolonged procedures .

This compound vs. Propofol

- Hemodynamics : this compound causes less hypotension (p = 0.01) compared to propofol, making it preferable for patients on antihypertensive blockers .

- Respiratory Effects : Propofol demonstrates comparable or slightly lower respiratory depression rates (48% vs. 49% in ED procedural sedation) .

- ECT Performance : Propofol shortens seizure duration, whereas this compound preserves it, making this compound the preferred agent for ECT .

This compound vs. Etomidate

This compound vs. Benzodiazepines (Midazolam, Diazepam)

This compound vs. Ketamine

- Seizure Duration : Ketamine prolongs ictal EEG activity and seizure duration, particularly in patients with poor this compound response .

- Cognitive Recovery : Ketamine shows faster post-ECT reorientation, suggesting reduced cognitive side effects .

Adverse Effects and Limitations

Biological Activity

Methohexital, a barbiturate derivative, is primarily utilized as an intravenous anesthetic agent. Its pharmacological properties and biological activity have been extensively studied, revealing its mechanisms of action, clinical applications, and safety profile.

This compound functions primarily as a GABA_A receptor modulator . It binds to a specific site on the GABA_A receptor complex, enhancing the inhibitory effects of GABA by prolonging the opening of the chloride ion channel. This results in increased neuronal inhibition, leading to sedation and anesthesia. The drug's rapid onset is attributed to its high lipid solubility, allowing for quick penetration into the central nervous system (CNS) .

Pharmacokinetics

- Absorption : this compound has an absolute bioavailability of 17% when administered rectally.

- Distribution : It is highly protein-bound (73%) and exhibits rapid redistribution from the brain to other tissues.

- Metabolism : Primarily metabolized in the liver through demethylation and oxidation.

- Excretion : Eliminated via renal pathways following glomerular filtration .

Clinical Applications

This compound is indicated for various clinical scenarios:

- Induction of Anesthesia : Commonly used for short surgical or diagnostic procedures due to its rapid onset and short duration of action.

- Sedation in Pediatric Patients : Effective for procedural sedation in children, with studies showing no significant complications when used for imaging procedures .

- Wada Testing : Demonstrates advantages over amobarbital in assessing hemispheric language and memory lateralization due to quicker recovery times .

Case Studies and Research Findings

- Pediatric Sedation Study :

- Emergency Department Use :

- Comparative Studies :

Advantages Over Other Agents

This compound has been shown to be more potent than thiopental and allows for quicker recovery from anesthesia. Its unique pharmacokinetic profile results in fewer cumulative effects compared to other barbiturates, making it a preferred choice in various clinical settings .

Summary of Findings

| Study/Trial | Population | Dosage | Outcomes | Complications |

|---|---|---|---|---|

| Pediatric Sedation Study | 35 children | 1 ± 0.4 mg/kg | 100% immobility during scans | None reported |

| Emergency Department Use | 104 patients | 1.43 mg/kg | 80.8% success rate | Transient oxygen desaturation, hypotension |

| Hemodynamic Stability Trial | Patients on ACEi/ARB | Equi-anesthetic doses | Greater stability compared to propofol | None significant |

Q & A

Q. What are the key methodological considerations for synthesizing methohexital with stereochemical control?

this compound's stereodivergent synthesis requires asymmetric catalysis to achieve enantioselectivity. For example, Ni/Cu dual-catalyzed propargylation enables control over stereoisomer formation, which is critical for studying structure-activity relationships. Key steps include optimizing catalyst ratios (e.g., Ni:Cu = 1:1.2), reaction temperature (60–80°C), and solvent polarity (tetrahydrofuran preferred) to minimize racemization . Chromatographic validation (e.g., GC with 3% phase G10 on support S1AB) ensures purity and stereochemical fidelity .

Q. How does this compound’s pharmacokinetic profile influence experimental design in anesthesia studies?

this compound’s short half-life (~15–19% disappearance rate/hour) necessitates precise infusion protocols to maintain stable plasma concentrations. Studies in dogs show that a bolus dose (4 mg/kg) followed by a two-stage infusion (1.5 mg/kg/min for 10 min, then 0.75 mg/kg/min) achieves surgical anesthesia while minimizing accumulation. Plasma sampling intervals (every 5–10 min) and nonlinear mixed-effects modeling are recommended to account for inter-subject variability .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

Gas chromatography (GC) with flame ionization detection is widely used. Key parameters include:

- Column: 1.2-m × 4-mm packed with 3% phase G10.

- Temperature: 230°C (column), 265°C (injector/detector).

- System suitability: Resolution ≥4.0 between this compound and aprobarbital, RSD ≤2% . For EEG-linked pharmacodynamic studies, ensure blood samples are drawn synchronously with EEG recordings to align pharmacokinetic and dynamic data .

Advanced Research Questions

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling resolve contradictions in this compound’s anesthetic efficacy across species?

Discrepancies in effective doses (e.g., humans vs. dogs) often arise from differences in metabolic clearance and blood-brain barrier permeability. A combined PK-PD model, integrating:

Q. What experimental designs mitigate confounding variables in studies of this compound’s hepatotoxicity?

Comparative studies with thiopental require:

- Controlled sampling of liver enzymes (ALT, AST) pre- and post-infusion at 24h intervals.

- Stratification by metabolic rate (CYP2C19 genotyping) to isolate drug-specific effects from metabolic variability. Evidence from early trials shows this compound’s hepatic impact is transient, with enzyme levels normalizing within 72h post-administration, unlike thiopental’s prolonged effects .

Q. How do EEG-derived parameters improve reproducibility in closed-loop anesthesia studies?

Median frequency (2–3 Hz) and spectral edge frequency (95% power threshold) are robust biomarkers for automated infusion control. Key steps:

Q. What statistical approaches address variability in this compound’s recovery times across experimental models?

Recovery time (e.g., eye-opening response) correlates with EEG frequency returning to >5 Hz. Use:

- Kaplan-Meier survival analysis for time-to-recovery distributions.

- Cox proportional hazards models to adjust for covariates like age, BMI, and hepatic blood flow. In canine models, recovery variability (±44.5 min) is reduced by standardizing nociceptive stimuli (e.g., tail-clamp pressure thresholds) .

Contradictions and Methodological Challenges

Q. Why do studies report conflicting data on this compound’s accumulation potential?

Variability arises from differences in infusion duration and metabolic phenotyping. For example:

- Short-term infusions (<2h) show minimal accumulation due to rapid redistribution.

- Prolonged use (>4h) in CYP2C19 poor metabolizers increases accumulation risk. Solution: Pre-screen subjects for CYP2C19 activity using omeprazole metabolic ratios .

Q. How to reconcile discrepancies in EEG spectral responses during this compound anesthesia?

Disagreements in delta (0.5–4 Hz) vs. beta (12–30 Hz) power changes stem from electrode placement and filtering protocols. Standardize:

- Referential montages (Cz-Oz) for consistent spectral measurements.

- Bandpass filtering (0.5–30 Hz) to exclude myogenic noise.

- Normalize power spectra to baseline (pre-infusion) values .

Data Presentation Guidelines

- Tables : Include PK parameters (CL, Vd, t₁/₂), EEG spectral bands, and statistical comparisons (ANOVA with post-hoc Tukey).

- Figures : Time-course plots of plasma concentration vs. EEG frequency, dose-response curves with 95% CIs.

- Reproducibility : Document infusion pump settings, stimulus protocols, and raw data repositories (e.g., Dryad) per FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.